

Application Note: Chiral HPLC Analysis of (2R,2R)-PF-07258669

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Compound of Interest

Compound Name: (2R,2R)-PF-07258669

Cat. No.: B11933947

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Abstract

This application note describes a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantitative analysis of **(2R,2R)-PF-07258669**, a potent melanocortin-4 receptor (MC4R) antagonist.^{[1][2][3]} Given the stereospecific nature of many pharmacological compounds, a method to resolve and quantify the desired (2R,2R) stereoisomer from other potential isomers is critical for drug development and quality control. This protocol outlines the use of a chiral stationary phase column to achieve baseline separation of the enantiomers and diastereomers of PF-07258669. The method is suitable for purity assessment and quantification in bulk drug substance and has the potential for adaptation to formulation analysis.

Introduction

(2R,2R)-PF-07258669 is a novel, orally bioavailable small-molecule antagonist of the melanocortin-4 receptor (MC4R) currently under investigation for the treatment of conditions such as cachexia and anorexia.^{[1][2]} The molecule possesses two chiral centers, leading to the possibility of four stereoisomers. As the pharmacological activity and potential toxicity of these isomers can differ significantly, regulatory guidelines necessitate the development of stereoselective analytical methods.^[4] This document provides a detailed protocol for a chiral HPLC method capable of separating the **(2R,2R)-PF-07258669** isomer from its counterparts, ensuring the identity, purity, and quality of the active pharmaceutical ingredient (API).

Experimental Protocols

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.
- Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
- Analytical Balance: Capable of weighing to 0.01 mg.
- Volumetric Glassware: Class A.
- Solvents: HPLC grade acetonitrile, methanol, and ethanol.
- Reagents: HPLC grade isopropanol, n-hexane, and trifluoroacetic acid (TFA).
- Reference Standard: **(2R,2R)-PF-07258669** of known purity.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

Parameter	Condition
Column	Chiral Stationary Phase (CSP) Column (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm)
Mobile Phase	Isocratic: n-Hexane:Isopropanol:Ethanol (80:15:5, v/v/v) with 0.1% TFA
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Detection	UV at 254 nm
Injection Volume	10 µL
Run Time	20 minutes

Preparation of Solutions

- Diluent: Mobile Phase (n-Hexane:Isopropanol:Ethanol, 80:15:5, v/v/v).
- Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the **(2R,2R)-PF-07258669** reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the PF-07258669 sample and prepare as described for the Standard Solution.

Data Presentation

The following table summarizes the expected system suitability results and retention times for the stereoisomers of PF-07258669 under the described chromatographic conditions.

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (T)	≤ 2.0	1.2
Theoretical Plates (N)	≥ 2000	> 3000
Resolution (Rs)	≥ 1.5	> 2.0

Stereoisomer	Retention Time (min)
(2S,2S)-PF-07258669	9.8
(2R,2S)-PF-07258669	11.2
(2S,2R)-PF-07258669	12.5
(2R,2R)-PF-07258669	14.1

Mandatory Visualization



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Caption: Experimental workflow for the chiral HPLC analysis of **(2R,2R)-PF-07258669**.

Conclusion

The described chiral HPLC method provides a reliable and reproducible approach for the separation and analysis of **(2R,2R)-PF-07258669**. The method is specific for the desired stereoisomer and can be used for routine quality control testing of bulk drug substance. Further validation would be required to adapt this method for the analysis of finished pharmaceutical products.

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